![molecular formula C20H18N4O6 B2868423 Methyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-3-nitrobenzoate CAS No. 398996-65-1](/img/structure/B2868423.png)

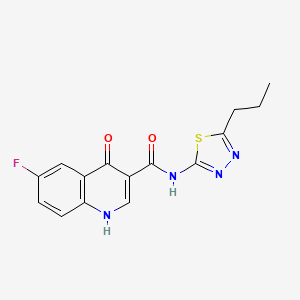

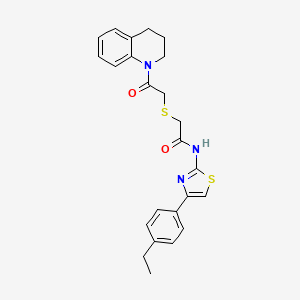

Methyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-3-nitrobenzoate, also known as DMNPB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. DMNPB belongs to the class of nitrobenzoate derivatives and is synthesized using a specific method that involves several steps.

Aplicaciones Científicas De Investigación

Synthetic Applications and Derivative Formation The chemical can serve as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, compounds with similar structures have been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showcasing antihypertensive α-blocking activity, highlighting the potential of such compounds in medicinal chemistry and pharmaceutical research (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Catalytic Applications Nickel(II) heterocyclic carbene complexes have been synthesized using related compounds and tested as catalysts for olefin dimerization, indicating potential applications in catalysis and organic synthesis research (McGuinness, Mueller, Wasserscheid, Cavell, Skelton, White, & Englert, 2002).

Material Science and Corrosion Inhibition Derivatives of similar compounds have been studied for their potential activity as corrosion inhibitors, which can be crucial in material science and engineering to protect metals from corrosion, especially in harsh environments (Wang, Wang, Wang, Wang, & Liu, 2006).

Anticancer Research Some derivatives have shown potential in anticancer research, indicating the compound's relevance in developing new therapeutic agents. For example, new pyrazolo[3,4-d]pyrimidin-4-one derivatives synthesized from related compounds were tested for their antitumor activity, with some showing promising results against human breast adenocarcinoma cell lines (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Agricultural Applications In agriculture, similar compounds have been explored for their use in sustained release formulations for fungicides, offering potential applications in crop protection and management (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).

Mecanismo De Acción

Target of Action

Similar compounds have shown potential againstMycobacterium tuberculosis . The compound might interact with specific proteins or enzymes within these organisms, disrupting their normal function.

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or altering its structure .

Biochemical Pathways

The compound may affect various biochemical pathways within the target organismIt is plausible that the compound’s interaction with its targets could disrupt essential biochemical processes, leading to the death or inhibition of the organism .

Result of Action

Given the potential anti-tubercular activity, it is likely that the compound leads to the death or inhibition of mycobacterium tuberculosis .

Propiedades

IUPAC Name |

methyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O6/c1-12-17(19(26)23(22(12)2)13-8-5-4-6-9-13)21-18(25)16-14(20(27)30-3)10-7-11-15(16)24(28)29/h4-11H,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLKAQFUNFHFOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2868342.png)

![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2868344.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole](/img/structure/B2868349.png)

![2-Chloro-N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]propanamide](/img/structure/B2868353.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2868356.png)

![Hexamethyl dipyrrolo[1,2-a:2,1-k][1,10]phenanthroline-7,8,9,12,13,14-hexacarboxylate](/img/structure/B2868358.png)